molecular formula C19H24N2O5 B14173542 ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate CAS No. 900282-52-2

ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate

Cat. No.: B14173542
CAS No.: 900282-52-2
M. Wt: 360.4 g/mol
InChI Key: UONDEABHLDTSGG-UHFFFAOYSA-N
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Description

Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate is unique due to its combination of an indole core, methoxy groups, and a piperidine ring.

Properties

CAS No.

900282-52-2

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 1-(5,6-dimethoxy-1H-indole-2-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C19H24N2O5/c1-4-26-19(23)12-6-5-7-21(11-12)18(22)15-8-13-9-16(24-2)17(25-3)10-14(13)20-15/h8-10,12,20H,4-7,11H2,1-3H3

InChI Key

UONDEABHLDTSGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=CC(=C(C=C3N2)OC)OC

solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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